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Compound of Interest

Compound Name: Propane-1,2,3-(PEG11-DBCO)

Cat. No.: B13725012

Get Quote

Introduction & Product Architecture
Propane-1,2,3-(PEG11-DBCO) is a specialized, homotrifunctional crosslinking reagent

designed for high-precision bioconjugation and material science applications. Unlike linear

homobifunctional crosslinkers that create simple bridges, this molecule features a glycerol core

(propane-1,2,3) from which three polyethylene glycol (PEG) arms radiate, each terminating in a

Dibenzocyclooctyne (DBCO) moiety.

This architecture enables the formation of 3D polymer networks (hydrogels) or the controlled

multimerization of biomolecules (e.g., creating antibody trimers) via Copper-Free Click

Chemistry (SPAAC).
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Property Specification
Implication for
Experimental Design

Core Architecture 3-Arm Star (Glycerol Core)

Acts as a "hub" for network

formation; critical for gel

stiffness.

Reactive Group DBCO (Dibenzocyclooctyne)

Reacts specifically with Azides

(

) without Cu(I) catalysts.[1][2]

Spacer
PEG11 (~11 ethylene oxide

units)

Provides water solubility and

reduces steric hindrance

between the core and the

target.

Molecular Weight ~2.5 kDa

Creates "tight" mesh networks

in hydrogels compared to

20kDa PEGs.

Mechanistic Foundation: SPAAC Chemistry[1][2][3]
The core reaction utilized is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4]

[5] The strained cyclooctyne ring of the DBCO possesses high potential energy, which drives

the reaction with an azide group to form a stable triazole linkage.

Advantages over Traditional Crosslinking
(NHS/Maleimide)[6]

Bioorthogonality: Azides and DBCOs do not react with natural amino acid residues (amines,

thiols, carboxyls).[1][6]

Cytocompatibility: No toxic copper catalysts are required, making this ideal for in situ cell

encapsulation.

Kinetics: Fast reaction rates (

), typically reaching completion in < 1 hour at physiological pH.
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Figure 1: Mechanism of SPAAC reaction. The strain energy in the DBCO ring drives the

cycloaddition with the azide, forming a stable triazole product without catalysts.

Protocol A: Macroscopic Crosslinking (Hydrogel
Formation)
This protocol describes the formation of a hydrogel by crosslinking Propane-1,2,3-(PEG11-
DBCO) (the crosslinker) with a 4-Arm PEG-Azide (10 kDa) (the backbone).

Critical Calculations: The Ratio
The mechanical properties of the gel are dictated by the stoichiometric ratio (

) of functional groups.

Ideally Rigid Gel:

(1:1 stoichiometry).

Soft/Dangling Gel:

(Excess of one group leads to defects).

Bio-functionalized Gel: Use

(excess Azide) if you intend to post-functionalize the gel with DBCO-labeled peptides (e.g.,
RGD sequences) later.

Reagent Preparation
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Buffer: Prepare 10 mM HEPES, pH 7.4. (Avoid PBS if fastest kinetics are required;

phosphate can slightly dampen rate).

Stock A (Crosslinker): Dissolve Propane-1,2,3-(PEG11-DBCO) to 10% w/v in Buffer.

Stock B (Backbone): Dissolve 4-Arm PEG-Azide (10 kDa) to 10% w/v in Buffer.

Step-by-Step Workflow
Calculate Volumes: Determine the volume of Stock A and Stock B required to achieve

equimolar functional groups.

Note: The 4-arm PEG (10 kDa) has 4 azides/mole. The 3-arm DBCO (2.5 kDa) has 3

DBCOs/mole.

Molar Equivalence: You need 4 moles of the 3-arm DBCO for every 3 moles of the 4-arm

Azide to balance the groups (12 groups total each side).

Mixing:

Pipette calculated Volume of Stock B (Azide) into a mold (e.g., a cut syringe or silicone

waver).

Add calculated Volume of Stock A (DBCO).

IMMEDIATELY vortex or pipette up-and-down (2-3 seconds). Caution: Gelation can occur

in < 15 seconds at high concentrations.

Incubation: Allow to set at 37°C for 30 minutes to ensure reaction completion.

Swelling: Transfer the hydrogel disc into excess buffer to reach equilibrium swelling (24

hours).

Validation (Rheology)
Perform an oscillatory time sweep to confirm gelation point.

Strain: 1% (Linear Viscoelastic Region)
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Frequency: 1 Hz

Metric: Gel point is defined where Storage Modulus (

) acts as a crossover with Loss Modulus (

).

Protocol B: Microscopic Multimerization (Protein
Trimerization)
This protocol utilizes the trimeric nature of the core to create defined trimers of antibodies or

enzymes.

Experimental Logic
To avoid infinite polymerization (clumping), one component must be monofunctional. Since the

Propane-1,2,3-(PEG11-DBCO) is trifunctional, the target protein must have exactly one azide

per molecule, or the reaction must be performed in conditions that favor discrete clusters (high

dilution).

Strategy: Site-specific labeling of the protein with one azide (e.g., via enzymatic labeling or C-

terminal sorting) is preferred. If using random lysine labeling (NHS-Azide), use a low molar

excess to average ~1 azide/protein, then purify.

Workflow Diagram
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Start: Purified Protein

Step 1: Azide Functionalization
(NHS-Azide or Enzymatic)

Purification (Desalting)
Remove excess NHS-Azide

Step 2: Crosslinking Reaction
Mix Protein-Azide + Propane-DBCO

Ratio: 3.3 : 1 (Excess Protein)

Incubate 4°C, 12 Hours

Step 3: Size Exclusion Chromatography (SEC)
Isolate Trimer Peak

Click to download full resolution via product page

Figure 2: Workflow for generating protein trimers. Excess protein is used to ensure all DBCO

arms react, followed by SEC purification to remove unreacted monomeric protein.

Detailed Steps
Protein Activation: React Protein (

) with NHS-PEG4-Azide (

) for 30 mins. Desalt into PBS.

Concentration Check: Measure protein concentration (
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).

Crosslinking:

Add Propane-1,2,3-(PEG11-DBCO) to the protein solution.

Stoichiometry: Use a 3.5 : 1 molar ratio of (Protein-Azide : Trimeric-DBCO).

Reasoning: You want a slight excess of protein to ensure all 3 arms of the DBCO are

occupied. If you use excess DBCO, you will get dimers or monomers with unreacted

DBCO handles.

Incubation: Overnight at 4°C.

Polishing: Inject mixture onto a Superdex 200 Increase (or equivalent SEC column). Collect

the peak corresponding to

.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Slow Gelation Low pH or Buffer Interference

Switch from PBS to HEPES or

Tris (pH 7.5 - 8.0). Reaction is

faster at slightly basic pH.

Precipitation DBCO Hydrophobicity

Although PEG11 helps, DBCO

is hydrophobic. Ensure < 5%

DMSO is used if predissolving,

or lower the concentration.

Low Yield (Trimer) Steric Hindrance

The PEG11 spacer may be too

short for very large proteins

(e.g., full IgG). Switch to a

longer spacer variant or use

Fab fragments.

DBCO Inactivity Oxidation

DBCO is sensitive to oxidation

over time.[3] Always store

stock solutions at -20°C under

Argon/Nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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